molecular formula C11H9N5O5 B10967884 1-methyl-4-nitro-N-(4-nitrophenyl)-1H-pyrazole-3-carboxamide

1-methyl-4-nitro-N-(4-nitrophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10967884
M. Wt: 291.22 g/mol
InChI Key: QKNRBSGKIHXJRD-UHFFFAOYSA-N
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Description

1-methyl-4-nitro-N-(4-nitrophenyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of nitro groups and a pyrazole ring in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-nitro-N-(4-nitrophenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of Pyrazole Ring: The pyrazole ring is formed through cyclization reactions involving hydrazine derivatives and β-diketones.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-nitro-N-(4-nitrophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-N-(4-nitrophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-nitro-N-(4-trifluoromethylphenyl)-1H-pyrazole-3-carboxamide
  • 1-methyl-4-nitro-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide

Uniqueness

1-methyl-4-nitro-N-(4-nitrophenyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern and the presence of both nitro and carboxamide groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H9N5O5

Molecular Weight

291.22 g/mol

IUPAC Name

1-methyl-4-nitro-N-(4-nitrophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C11H9N5O5/c1-14-6-9(16(20)21)10(13-14)11(17)12-7-2-4-8(5-3-7)15(18)19/h2-6H,1H3,(H,12,17)

InChI Key

QKNRBSGKIHXJRD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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